1-(Propylsulfonyl)indolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Propylsulfonyl)indolin-5-amine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of an indole ring system with a propylsulfonyl group attached to the nitrogen atom and an amine group at the 5-position of the indole ring.
Wissenschaftliche Forschungsanwendungen
1-(Propylsulfonyl)indolin-5-amine has a wide range of scientific research applications due to its unique chemical structure and biological activities. Some of the key applications include:
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents for the treatment of various diseases.
Medicine: The compound is investigated for its potential use in drug discovery and development. It is used as a lead compound for the design and synthesis of new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties. It is also used in the development of new catalysts and reagents for industrial processes.
Zukünftige Richtungen
While specific future directions for “1-(Propylsulfonyl)indolin-5-amine” were not found in the search results, indole derivatives have been the subject of ongoing research due to their diverse biological activities . The development of new synthetic procedures for indole derivatives is an active research field .
Vorbereitungsmethoden
The synthesis of 1-(Propylsulfonyl)indolin-5-amine can be achieved through various synthetic routes. One common method involves the reaction of indole derivatives with sulfonyl chlorides in the presence of a base. For example, the reaction of indole with propylsulfonyl chloride in the presence of a base such as triethylamine can yield 1-(Propylsulfonyl)indole. Subsequent amination at the 5-position of the indole ring can be achieved using amine sources such as ammonia or primary amines under suitable reaction conditions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-(Propylsulfonyl)indolin-5-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: Oxidation of the indole ring can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide. This can lead to the formation of oxidized derivatives with different functional groups attached to the indole ring.
Reduction: Reduction of the sulfonyl group can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. This can yield the corresponding sulfonamide or sulfone derivatives.
Substitution: Substitution reactions can occur at various positions on the indole ring. For example, electrophilic substitution reactions can be carried out using reagents such as halogens or nitro compounds to introduce different substituents onto the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized derivatives with different functional groups, while reduction can yield sulfonamide or sulfone derivatives.
Wirkmechanismus
The mechanism of action of 1-(Propylsulfonyl)indolin-5-amine involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to various receptors and enzymes, modulating their activity and leading to different biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. It may also interact with microbial cell membranes, leading to antimicrobial effects.
The specific molecular targets and pathways involved in the mechanism of action of this compound depend on its chemical structure and the specific biological system being studied. Further research is needed to fully elucidate the detailed mechanism of action of this compound.
Vergleich Mit ähnlichen Verbindungen
1-(Propylsulfonyl)indolin-5-amine can be compared with other similar compounds, such as other indole derivatives with different substituents. Some of the similar compounds include:
1-(Methylsulfonyl)indolin-5-amine: This compound has a methylsulfonyl group instead of a propylsulfonyl group. It exhibits similar biological activities but with different potency and selectivity profiles.
1-(Ethylsulfonyl)indolin-5-amine: This compound has an ethylsulfonyl group instead of a propylsulfonyl group. It also exhibits similar biological activities but with different pharmacokinetic properties.
1-(Butylsulfonyl)indolin-5-amine: This compound has a butylsulfonyl group instead of a propylsulfonyl group. It may exhibit different biological activities and properties compared to this compound.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities
Eigenschaften
IUPAC Name |
1-propylsulfonyl-2,3-dihydroindol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-2-7-16(14,15)13-6-5-9-8-10(12)3-4-11(9)13/h3-4,8H,2,5-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPSHSXVJQDFDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C1C=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.